Methyl 4-Chloro-2,6-dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

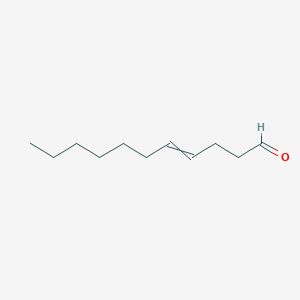

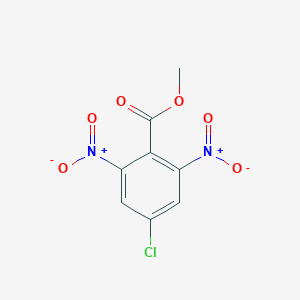

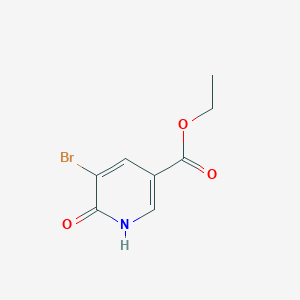

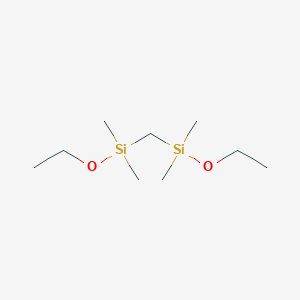

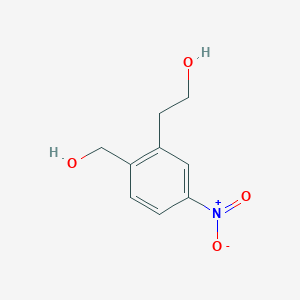

Methyl 4-Chloro-2,6-dinitrobenzoate is a chemical compound with the molecular formula C8H5ClN2O6 and a molecular weight of 260.59 . It is a solid substance .

Molecular Structure Analysis

The InChI code for Methyl 4-Chloro-2,6-dinitrobenzoate is1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Methyl 4-Chloro-2,6-dinitrobenzoate is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has delved into the synthesis of novel compounds and the exploration of their chemical properties. For instance, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB) was achieved through a one-pot synthesis method. This compound was used to prepare a new AB-type monomer for high-performance polymers, demonstrating the utility of such compounds in creating advanced materials (Zhang Qinglon, 2014).

Kinetic Studies

Kinetic studies have been conducted to understand the reactions of substituted thiobenzoates. For example, the kinetics and mechanism of the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates were investigated. These studies contribute to a deeper understanding of the reaction mechanisms and the effects of substituents on reaction rates (E. Castro et al., 2005).

Antimicrobial Agents

Some derivatives of methyl 4-chloro-2,6-dinitrobenzoate have been synthesized and tested as antimicrobial agents. For instance, formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial drugs (P. Sah et al., 2014).

Crystallographic Analysis

Crystallographic studies have provided insights into the structure of compounds related to methyl 4-chloro-2,6-dinitrobenzoate. For example, the structure of a 3,5-dinitrobenzoyl derivative of a stereoisomer of glycerol menthonide was characterized, contributing to the understanding of three-carbon stereochemical systems (A. Kiessling et al., 2009).

Photochemical Transformations

Research has also explored the photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene, a compound synthesized through the photolysis of a related chloroethynyl pyrazole. These studies have implications for the synthesis of novel organic compounds and the understanding of photochemical reaction pathways (V. Gvozdev et al., 2021).

Solubility and Physico-Chemical Properties

The solubility and physico-chemical properties of compounds related to methyl 4-chloro-2,6-dinitrobenzoate have been investigated to understand their interaction with different solvents. Such studies are crucial for the development of chemical processes and the formulation of drugs and materials (E. Qian et al., 2019).

Safety and Hazards

Methyl 4-Chloro-2,6-dinitrobenzoate is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Mecanismo De Acción

Mode of Action

It’s known that the compound can be synthesized through nitration and chlorination reactions . This suggests that it may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

The biochemical pathways affected by Methyl 4-Chloro-2,6-dinitrobenzoate are currently unknown . Given its chemical structure, it’s possible that it may be involved in nitration or chlorination reactions within the body. These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action of Methyl 4-Chloro-2,6-dinitrobenzoate may be influenced by various environmental factors . For instance, the pH, temperature, and presence of other molecules could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

methyl 4-chloro-2,6-dinitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMWPWYANJDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603504 |

Source

|

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100418-47-1 |

Source

|

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)

![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)